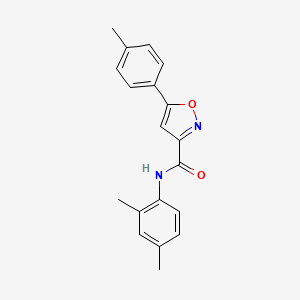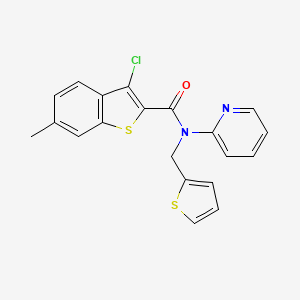![molecular formula C24H20N2O4S B11355574 Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11355574.png)
Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene carboxylates. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole moiety, and various aromatic groups. Such compounds are often of interest in the fields of medicinal chemistry and materials science due to their potential biological activities and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxazole Moiety: This step often involves the reaction of a nitrile with an appropriate amine in the presence of a catalyst.
Coupling Reactions: The final steps usually involve coupling reactions to attach the various aromatic groups to the thiophene and oxazole rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties.
属性
分子式 |
C24H20N2O4S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
ethyl 4-(4-methylphenyl)-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O4S/c1-3-29-24(28)21-18(16-11-9-15(2)10-12-16)14-31-23(21)25-22(27)19-13-20(30-26-19)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,27) |
InChI 键 |
MJUPQWSNTGPDAP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B11355496.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11355502.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11355505.png)
![1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine](/img/structure/B11355510.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11355524.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355532.png)
![N-[(5-bromofuran-2-yl)methyl]-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11355541.png)
![1-(Benzylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11355552.png)
![N-(Adamantan-1-YL)-1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11355557.png)
![4-nitro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11355558.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11355562.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355563.png)

